

Ganosinensic acid C literature review and existing research

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Compound of Interest

Compound Name: *Ganosinensic acid C*

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Ganosinensic Acid C: A Review of an Elusive Triterpenoid

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Shanghai, China – December 4, 2025 – Despite growing interest in the therapeutic potential of compounds derived from Ganoderma, a comprehensive literature review reveals a notable scarcity of in-depth research on **Ganosinensic acid C**. This triterpenoid, identified from Ganoderma sinense (also referenced as Ganoderma lucidum), shows promise in preclinical studies for its anti-tumor, anti-inflammatory, and antiviral activities. However, a detailed understanding of its mechanisms of action, extensive quantitative data, and established experimental protocols remain largely unavailable in the public domain, posing a significant challenge for researchers and drug development professionals.

Biological Activity and Therapeutic Potential

Ganosinensic acid C is a triterpenoid compound with a molecular formula of $C_{30}H_{40}O_7$ and a molecular weight of 512.6 g/mol ^[1] Preliminary research indicates that it possesses several important biological activities, including anti-tumor, anti-prostate cancer, and anti-inflammatory properties.^[2] Additionally, it has been noted for its potential to inhibit HIV-1 protease.^[2]

The primary quantitative data available pertains to its cytotoxic effects on cancer cell lines. Specifically, **Ganosinensic acid C** has demonstrated inhibitory activity against the 95D human

highly metastatic lung cancer cell line and the HeLa cervical cancer cell line.[2]

Quantitative Data Summary

The following table summarizes the available in-vitro cytotoxic activity of **Ganosinensic acid C**.

| Cell Line | Cancer Type | IC ₅₀ Value (μM) |
|-----------|-----------------------|-----------------------------|
| 95D | Human Lung Cancer | 10.5[2] |
| HeLa | Human Cervical Cancer | 13.2[2] |

Isolation and Physicochemical Properties

Ganosinensic acid C is extracted from the fruiting body of *Ganoderma sinense*. [1] Its CAS number is 2231756-23-1. [1] The compound is reported to be soluble in DMSO, pyridine, methanol, and ethanol. [1]

Experimental Protocols and Methodologies

A significant gap in the current body of literature is the absence of detailed experimental protocols for the isolation, purification, and biological evaluation of **Ganosinensic acid C**. While its source and basic chemical properties are known, the specific chromatographic techniques, spectroscopic analysis for structure elucidation (e.g., NMR, Mass Spectrometry), and the precise methodologies for the cited bioassays are not readily accessible in published research.

Signaling Pathways and Mechanisms of Action

Currently, there is no detailed information available regarding the specific signaling pathways modulated by **Ganosinensic acid C**. The mechanisms underlying its anti-tumor, anti-inflammatory, and antiviral effects have not been elucidated in the available literature. Therefore, the creation of diagrams for signaling pathways or experimental workflows is not feasible at this time.

Future Research Directions

The limited availability of comprehensive data on **Ganosinensic acid C** underscores a critical need for further investigation. Future research should prioritize:

- Detailed Isolation and Structure Elucidation: Publication of a full spectroscopic and crystallographic analysis to confirm its chemical structure.
- Comprehensive Biological Screening: Evaluation of its activity against a broader range of cancer cell lines and viral targets.
- Mechanism of Action Studies: Investigation into the molecular targets and signaling pathways affected by **Ganosinensic acid C** to understand its therapeutic effects.
- In Vivo Studies: Assessment of its efficacy and safety in animal models to determine its potential as a therapeutic agent.

Without further primary research, the full potential of **Ganosinensic acid C** in drug discovery and development remains speculative. The scientific community is encouraged to pursue these areas of inquiry to unlock the therapeutic promise of this natural compound.

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References

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